molecular formula C11H13BrClNO2 B1293972 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide CAS No. 1119451-42-1

2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Cat. No. B1293972
M. Wt: 306.58 g/mol
InChI Key: XAAOAWXSNWBFFP-UHFFFAOYSA-N
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Description

The compound "2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide" is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their synthesis, which can provide insights into the general characteristics and behaviors of brominated organic molecules. For instance, the synthesis of brominated heterocyclic compounds and their biological activities are highlighted , and the synthesis of a brominated coumarin-based fluorescent initiator is detailed . These studies suggest that brominated compounds are of significant interest in the field of organic chemistry due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For example, the synthesis of a brominated organometallic compound is achieved through the reaction with bromine in chloroform solution . Similarly, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide is performed using N,N-dimethylformamide (DMF) and sodium hydride (NaH) . These methods indicate that bromination reactions are typically carried out in the presence of a solvent and a base, which could be applicable to the synthesis of "2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide."

Molecular Structure Analysis

The molecular structure of brominated compounds is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For instance, the crystal structure of a brominated coumarin derivative is determined to belong to the monoclinic system with specific cell parameters . These techniques are crucial for confirming the identity and purity of synthesized compounds, including the potential structure of "2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide."

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. The bromination of organic substrates is a key step in the synthesis of these molecules . Additionally, the reactivity of brominated intermediates in further transformations, such as coupling reactions or polymerizations, is also discussed . These reactions are indicative of the versatile nature of brominated compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide" are not detailed in the papers, the properties of similar brominated compounds can be inferred. Brominated compounds often exhibit significant biological activity, as seen in their testing as lipoxygenase inhibitors or as attractants for fruit flies . The presence of bromine can also influence the physical properties such as melting points and solubility, which are important considerations in the design and application of these molecules.

properties

IUPAC Name

2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-3-8(12)11(15)14-7-4-5-10(16-2)9(13)6-7/h4-6,8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAOAWXSNWBFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248219
Record name 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

CAS RN

1119451-42-1
Record name 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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